Product packaging for 3-Amino-1-(1-methylcyclohexyl)propan-1-ol(Cat. No.:)

3-Amino-1-(1-methylcyclohexyl)propan-1-ol

Cat. No.: B13201066
M. Wt: 171.28 g/mol
InChI Key: VPRYSWGXUAWWAV-UHFFFAOYSA-N
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Description

3-Amino-1-(1-methylcyclohexyl)propan-1-ol (CAS 1702454-80-5) is an organic compound with the molecular formula C11H23NO and a molecular weight of 185.31 g/mol . This chemical features a propan-1-ol chain substituted with an amino group at the 3-position and a 1-methylcyclohexyl group at the 1-position . Its structure, characterized by both hydrophobic cyclohexyl and hydrophilic amino-alcohol components, makes it a valuable intermediate in organic synthesis and medicinal chemistry research. The compound is provided with high purity and is shipped with cold-chain transportation to ensure stability . As a chiral building block, it is primarily used in pharmaceutical R&D for the synthesis of novel molecules and complex ligands. Researchers utilize this amino alcohol to study structure-activity relationships and develop compounds for various investigative applications. Safety and Handling: This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should refer to the safety data sheet for proper handling, storage, and disposal information. The specific hazard statements are currently fully defined in the provided material safety data sheet .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H21NO B13201066 3-Amino-1-(1-methylcyclohexyl)propan-1-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

3-amino-1-(1-methylcyclohexyl)propan-1-ol

InChI

InChI=1S/C10H21NO/c1-10(9(12)5-8-11)6-3-2-4-7-10/h9,12H,2-8,11H2,1H3

InChI Key

VPRYSWGXUAWWAV-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1)C(CCN)O

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Amino 1 1 Methylcyclohexyl Propan 1 Ol and Its Stereoisomers

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

Retrosynthetic analysis provides a logical framework for dismantling a target molecule into simpler, readily available starting materials. For 3-Amino-1-(1-methylcyclohexyl)propan-1-ol, several strategic disconnections can be envisioned to guide the synthetic plan. The primary disconnections involve the carbon-nitrogen bond of the amino group and key carbon-carbon bonds within the propanol (B110389) backbone.

A logical primary disconnection is the C-N bond, suggesting an amination reaction as a final step. This leads back to a precursor such as a 3-halo-1-(1-methylcyclohexyl)propan-1-ol or a corresponding ketone. Another powerful approach is to disconnect a C-C bond. The most strategic C-C disconnection is between the carbinol carbon (C1) and the adjacent carbon (C2) of the propanol chain. This points to the formation of this bond via the nucleophilic addition of a 1-methylcyclohexyl organometallic reagent to a suitable three-carbon electrophile. A third possibility involves disconnecting the bond between the cyclohexyl ring and the propanol chain, which also suggests a carbon-carbon bond-forming reaction.

Key Carbon-Carbon Bond Formation Strategies

The construction of the carbon skeleton of this compound relies on efficient carbon-carbon bond formation. numberanalytics.com These reactions require the coupling of a nucleophilic carbon species with an electrophilic one. numberanalytics.comyoutube.com

One of the most direct methods involves the reaction of a 1-methylcyclohexyl organometallic reagent with a three-carbon electrophile. Organometallic reagents such as Grignard reagents (1-methylcyclohexylmagnesium bromide) or organolithium compounds (1-methylcyclohexyllithium) are potent nucleophiles. organic-chemistry.orgresearchgate.net These can be reacted with electrophiles like propylene (B89431) oxide or 3-chloropropanal (B96773) to form the desired carbon skeleton.

Alternatively, an aldol-type condensation can be employed. organic-chemistry.org This strategy would involve the reaction of the enolate derived from a 1-methylcyclohexyl methyl ketone with a suitable one-carbon electrophile containing a masked amino group. Another approach is the addition of a two-carbon nucleophile, such as the enolate of acetaldehyde (B116499) or a protected equivalent, to 1-(1-methylcyclohexyl)ethan-1-one, followed by functional group manipulations to install the amino group.

Enzymatic C-C bond formation reactions, such as those catalyzed by aldolases, represent a greener alternative, often proceeding with high stereoselectivity. nih.gov For instance, a threonine aldolase (B8822740) could potentially catalyze the addition of glycine (B1666218) to an aldehyde precursor, establishing the amino alcohol moiety in a single, stereocontrolled step. nih.gov

Incorporation of the 1-Methylcyclohexyl Moiety into the Propanol Backbone

The sterically hindered 1-methylcyclohexyl group can be introduced through several methods. The most common approach is the use of an organometallic reagent. 1-Bromo-1-methylcyclohexane can serve as a precursor to the corresponding Grignard or organolithium reagent. This nucleophile can then attack an appropriate electrophilic three-carbon synthon.

Table 1: Potential Routes for Incorporating the 1-Methylcyclohexyl Moiety

Nucleophile Electrophile Resulting Intermediate
1-Methylcyclohexylmagnesium bromide Propylene oxide 1-(1-Methylcyclohexyl)propan-2-ol
1-Methylcyclohexylmagnesium bromide Acrolein 1-(1-Methylcyclohexyl)prop-2-en-1-ol
1-Methylcyclohexylmagnesium bromide 3-(Protected-amino)propanal N-protected-3-amino-1-(1-methylcyclohexyl)propan-1-ol

Another strategy involves starting with a molecule already containing the 1-methylcyclohexyl moiety, such as 1-methylcyclohexanecarboxaldehyde. This aldehyde can undergo a variety of C-C bond-forming reactions, including Wittig, Horner-Wadsworth-Emmons, or aldol (B89426) reactions, to extend the carbon chain before introducing the amino and hydroxyl functionalities. For example, a Henry reaction with nitroethane would yield a nitro alcohol precursor that can be subsequently reduced to the target amino alcohol.

Enantioselective and Diastereoselective Synthetic Pathways

Achieving control over the two stereocenters in this compound is crucial for accessing specific stereoisomers. This can be accomplished through asymmetric catalysis, the use of chiral auxiliaries, or diastereoselective reactions on a chiral substrate. nih.gov

Asymmetric Catalysis for Chiral Induction

Asymmetric catalysis offers an efficient way to generate enantiomerically enriched products. nih.govacs.org Transition metal catalysts, particularly those based on copper, iridium, and rhodium, are widely used for the asymmetric synthesis of chiral amino alcohols. nih.govacs.org

For instance, the asymmetric reduction of a ketone precursor, 3-amino-1-(1-methylcyclohexyl)propan-1-one, using a chiral catalyst can establish the stereocenter at the carbinol carbon. Catalysts derived from chiral amino alcohols and boranes, such as the Corey-Bakshi-Shibata (CBS) catalyst, are highly effective for this type of transformation. polyu.edu.hk

Alternatively, copper-catalyzed asymmetric propargylic substitution of oxetanes with amine pronucleophiles can produce chiral γ-amino alcohols with high enantioselectivity. nih.govacs.org A similar strategy could be adapted for the target molecule. Furthermore, dynamic kinetic resolution under synergistic iridium/chiral phosphoric acid catalysis has been shown to be effective for the enantioselective amination of racemic α-tertiary 1,2-diols, providing a potential pathway to the desired product. acs.org

Table 2: Examples of Asymmetric Catalytic Systems for Amino Alcohol Synthesis

Reaction Type Catalyst System Chiral Ligand/Component Typical Enantiomeric Excess (ee)
Ketone Reduction Corey-Bakshi-Shibata (CBS) Proline-derived oxazaborolidine >95%
Hydrosilylation Copper Hydride (CuH) Chiral phosphine (B1218219) ligand (e.g., DTBM-SEGPHOS) 90-99%
Propargylic Substitution Copper(I) Iodide Chiral phosphoramidite (B1245037) ligand 85-99% acs.org

Chiral Auxiliary-Mediated Approaches to Stereocontrol

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com After the desired stereocenter is set, the auxiliary is removed. sigmaaldrich.com This method is reliable for constructing complex molecules with high stereopurity. numberanalytics.com

One established approach utilizes Evans oxazolidinone auxiliaries. An N-acyl oxazolidinone derived from a three-carbon chain could undergo a diastereoselective aldol reaction with 1-methylcyclohexanecarboxaldehyde. The chiral auxiliary would control the facial selectivity of the enolate addition, establishing both the hydroxyl stereocenter and the adjacent carbon stereocenter with a specific relative and absolute configuration. Subsequent reductive removal of the auxiliary would yield the chiral amino alcohol.

Pseudoephedrine is another effective chiral auxiliary. wikipedia.org When used to form an amide, the α-proton can be deprotonated to form a chiral enolate. This enolate can then react with an electrophile, with the stereochemical outcome directed by the auxiliary.

Table 3: Common Chiral Auxiliaries for Asymmetric Synthesis

Chiral Auxiliary Typical Application Method of Removal
Evans Oxazolidinones Aldol reactions, Alkylations, Acylations Hydrolysis, Reduction (LiAlH4, LiBH4)
Pseudoephedrine Alkylations, Aldol reactions Acidic or basic hydrolysis
Camphorsultam Diels-Alder reactions, Aldol reactions, Alkylations Hydrolysis, Reduction

Diastereoselective Reductions and Amination Reactions

When one stereocenter is already present in a molecule, it can direct the formation of a second stereocenter. This substrate-controlled diastereoselectivity is a powerful tool in synthesis.

If a chiral 3-amino-1-(1-methylcyclohexyl)propan-1-one precursor is synthesized, its reduction can proceed diastereoselectively. The outcome is often predicted by models such as Felkin-Anh or Cram's chelation control. For example, reduction with a bulky reducing agent like L-Selectride would likely follow the Felkin-Anh model, where the hydride attacks from the least hindered face. Conversely, using a reagent like zinc borohydride (B1222165) could lead to a chelate-controlled reduction, where the reagent coordinates to both the carbonyl oxygen and the amino group, leading to the opposite diastereomer.

Diastereoselective reductive amination is another key strategy. nih.gov The reduction of an imine formed between a chiral β-hydroxy ketone and an amine can be highly diastereoselective. For the synthesis of the target compound, this could involve the reaction of chiral 1-hydroxy-1-(1-methylcyclohexyl)propan-2-one with ammonia (B1221849) or a protected amine equivalent, followed by reduction of the resulting imine or enamine. The pre-existing hydroxyl stereocenter would guide the stereochemical outcome of the amination step.

Green Chemistry Principles and Sustainable Synthetic Routes

Green chemistry aims to design chemical products and processes that minimize the use and generation of hazardous substances. youtube.com In the synthesis of complex molecules like this compound, the application of these principles is paramount for developing environmentally benign and economically viable manufacturing processes. Key aspects include the use of renewable starting materials, maximizing atom economy, and employing catalytic rather than stoichiometric reagents. youtube.com

One of the most promising green approaches for the synthesis of chiral amino alcohols involves biocatalysis. The use of whole-cell systems or isolated enzymes offers high regio- and stereoselectivity under mild reaction conditions, often in aqueous media. rsc.org For instance, engineered amine dehydrogenases (AmDHs) have been developed for the asymmetric reductive amination of hydroxy ketones, using ammonia as an inexpensive and clean amino donor. frontiersin.orgnih.gov This approach offers high enantioselectivity (>99% ee) and avoids the use of heavy metal catalysts. frontiersin.org Furthermore, the use of biocatalysts from renewable sources, such as Daucus carota (carrot), has been explored for the asymmetric reduction of ketones to chiral alcohols, showcasing the potential of readily available biocatalysts in sustainable synthesis. rsc.org

Visible-light photoredox catalysis is another emerging green methodology. This technique can facilitate decarboxylative radical coupling reactions in water at room temperature, providing a mild and efficient route to 1,2-amino alcohols from readily available starting materials. rsc.org These sustainable approaches significantly reduce reliance on toxic reagents and energy-intensive processes, aligning with the core tenets of green chemistry.

Catalyst Development for Enhanced Efficiency and Selectivity

The control of stereochemistry is a critical challenge in the synthesis of this compound, which possesses two chiral centers. The development of highly efficient and selective catalysts is therefore a central theme in modern synthetic organic chemistry. A plausible synthetic route to this compound involves the asymmetric reduction of the corresponding β-amino ketone, 3-amino-1-(1-methylcyclohexyl)propan-1-one. This precursor can be synthesized via a Mannich reaction between 1-methylcyclohexyl methyl ketone, formaldehyde, and a suitable amine. wikipedia.org

A variety of catalytic systems have been developed for the stereoselective reduction of β-amino ketones. These can be broadly categorized as biocatalysts, metal-based catalysts, and organocatalysts.

Biocatalysts: Engineered enzymes, such as ketoreductases (KREDs) and amine dehydrogenases, offer exceptional enantio- and diastereoselectivity. mdpi.comresearchgate.net For example, KREDs, often used in conjunction with a cofactor regeneration system (e.g., using glucose dehydrogenase), can reduce ketones to the corresponding alcohols with high enantiomeric excess (>99.5% ee). mdpi.com The development of robust enzymes through directed evolution has expanded their substrate scope and stability, making them suitable for industrial applications. frontiersin.orgnih.gov

Metal-Based Catalysts: Transition metal complexes featuring chiral ligands are widely used for asymmetric hydrogenation and transfer hydrogenation reactions. ru.nl For the reduction of β-amino ketones, rhodium and iridium-based catalysts with chiral phosphine ligands like BINAP have shown excellent diastereoselectivity. ru.nl For instance, Rh-catalyzed asymmetric hydrogenation can selectively produce syn-γ-amino alcohols, while Ir-catalyzed asymmetric transfer hydrogenation can yield the corresponding anti-products. ru.nl Copper-catalyzed asymmetric additions have also been developed for the synthesis of chiral amino alcohols, demonstrating the versatility of metal catalysis. acs.org

Organocatalysts: Small organic molecules, such as proline and its derivatives, can act as efficient catalysts for asymmetric reactions. In the context of synthesizing the β-amino ketone precursor, proline-catalyzed Mannich reactions can establish the stereochemistry at the carbon bearing the amino group with high enantioselectivity. wikipedia.org Subsequently, the diastereoselective reduction of the ketone can be controlled by the choice of reducing agent and reaction conditions.

The following table summarizes various catalytic systems applicable to the stereoselective synthesis of amino alcohols.

Catalyst TypeCatalyst ExampleReaction TypeKey Advantages
Biocatalyst Engineered Amine Dehydrogenase (AmDH)Asymmetric Reductive AminationHigh enantioselectivity (>99% ee), mild conditions, uses ammonia as amino donor. frontiersin.orgnih.gov
Biocatalyst Ketoreductase (KRED) with cofactor regenerationAsymmetric Ketone ReductionExcellent enantiomeric excess (>99.5% ee), broad substrate scope. mdpi.com
Metal Catalyst Rh(COD)₂BF₄ / (R)-BINAPAsymmetric HydrogenationHigh diastereoselectivity for syn-amino alcohols. ru.nl
Metal Catalyst Ir-complex with α-substituted amino acid amideAsymmetric Transfer HydrogenationHigh diastereoselectivity for anti-amino alcohols. ru.nl
Organocatalyst (S)-ProlineAsymmetric Mannich ReactionControls stereochemistry of the β-amino ketone precursor. wikipedia.org

Solvent Minimization and Alternative Media Approaches

A key principle of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which are often toxic, flammable, and contribute to environmental pollution. youtube.com Consequently, significant research has focused on developing synthetic methodologies that utilize alternative, more benign reaction media or operate under solvent-free conditions.

Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Biocatalytic transformations, such as those employing ketoreductases and amine dehydrogenases, are typically performed in aqueous buffers, making them inherently environmentally friendly. frontiersin.orgmdpi.com Recent advancements in photoredox catalysis have also enabled reactions, such as the synthesis of 1,2-amino alcohols via decarboxylative coupling, to be conducted in water at ambient temperature. rsc.org

Solvent-free reactions represent another important strategy for minimizing waste. For certain Mannich reactions, ultrasonic irradiation has been shown to promote the synthesis of β-amino ketones under solvent-free conditions, leading to improved yields and shorter reaction times. nih.gov The choice of solvent can also have a profound impact on the stereochemical outcome of a reaction. For example, in the asymmetric reduction of α,β-enones using chiral lactam alcohols, non-polar solvents like toluene (B28343) afforded higher yields compared to more polar solvents like THF, dichloromethane (B109758), or chloroform. mdpi.com The diastereoselective reduction of β-amino ketones can also be influenced by the solvent, with dichloromethane being identified as a suitable solvent for Rh-catalyzed hydrogenations in terms of solubility, diastereoselectivity, and reaction rate. ru.nl

The following table highlights different solvent approaches in the synthesis of amino alcohols.

ApproachSolvent/ConditionReaction TypeAdvantages
Alternative Media WaterBiocatalytic reductions, Photoredox catalysisNon-toxic, non-flammable, abundant, environmentally benign. rsc.orgmdpi.com
Solvent Minimization Solvent-freeUltrasonic-assisted Mannich reactionReduced waste, potentially faster reaction rates, simplified workup. nih.gov
Solvent Optimization TolueneAsymmetric reduction of enonesImproved yield compared to polar solvents. mdpi.com
Solvent Optimization DichloromethaneRh-catalyzed hydrogenation of β-amino ketonesGood balance of solubility, selectivity, and reaction rate. ru.nl

Optimization of Reaction Conditions and Process Development for Scalability

The transition of a synthetic route from laboratory-scale to industrial production requires careful optimization of reaction conditions and process development to ensure safety, efficiency, and economic viability. For the synthesis of this compound, key parameters to consider include temperature, substrate concentration, catalyst loading, and reaction time.

In biocatalytic processes, optimization of fermentation and reaction conditions is crucial. For example, in the synthesis of a duloxetine (B1670986) intermediate, a compound structurally related to the target molecule, optimization of the culture time for the immobilized yeast cells and the composition of the reaction medium were critical for achieving high yields. researchgate.net Furthermore, product inhibition can be a challenge in batch reactions; however, the use of a continuous membrane reactor was shown to overcome this issue and improve production capacity, achieving 100% conversion and >99.0% enantiomeric excess. researchgate.net

For metal-catalyzed reactions, minimizing the catalyst loading without compromising efficiency is a key economic and environmental consideration. The development of highly active catalysts allows for lower catalyst concentrations, which simplifies purification and reduces costs. The scalability of a process is a critical factor, and several methodologies for amino alcohol synthesis have been successfully demonstrated on a gram-scale or larger. westlake.edu.cn For instance, a stereoselective electrocatalytic decarboxylative transformation for the synthesis of enantiopure amino alcohols was successfully scaled up to a 72-gram scale in a flow reactor, demonstrating its robustness and potential for industrial application. nih.gov

The optimization of reaction parameters often involves a systematic approach, such as design of experiments (DoE), to identify the optimal conditions. The following table provides examples of optimized reaction parameters from relevant literature on amino alcohol synthesis.

ParameterOptimized ConditionReactionImpact
Temperature -10 °CCu-catalyzed asymmetric synthesis of γ-amino alcoholsImproved enantiocontrol (up to 94:6 er). nih.gov
Substrate Concentration 5 g/LContinuous reduction of a β-amino ketone100% conversion and >99.0% ee in a membrane reactor. researchgate.net
Catalyst Loading 1 mol%Chiral halonium salt catalyzed Mannich reactionExcellent yields with low catalyst loading.
Reaction Time 18 hoursPreparative-scale amination with an engineered AmDH>99% conversion and >99% ee. frontiersin.org

Detailed Investigation of Chemical Reactivity and Transformation of 3 Amino 1 1 Methylcyclohexyl Propan 1 Ol

Reactions Involving the Hydroxyl Functionality

The hydroxyl group in 3-Amino-1-(1-methylcyclohexyl)propan-1-ol can undergo a variety of reactions typical of primary alcohols, including oxidation, esterification, etherification, and nucleophilic substitution. However, the presence of the basic amino group necessitates careful selection of reagents and reaction conditions to achieve chemoselectivity.

Oxidation Reactions and Selective Derivatization

The oxidation of the primary alcohol functionality in this compound can theoretically yield the corresponding aldehyde or carboxylic acid. However, the presence of the amino group, which is also susceptible to oxidation, presents a significant challenge. To achieve selective oxidation of the hydroxyl group, the amino group must first be protected.

Common protecting groups for amines, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), are typically employed. Once the amino group is protected, a range of oxidizing agents can be used for the selective conversion of the hydroxyl group.

Oxidizing AgentProductNotes
Pyridinium chlorochromate (PCC)AldehydeMild oxidant, suitable for stopping the oxidation at the aldehyde stage.
Dess-Martin periodinane (DMP)AldehydeAnother mild and selective oxidant for primary alcohols.
Jones reagent (CrO₃/H₂SO₄)Carboxylic acidHarsher conditions that typically lead to the carboxylic acid.
TEMPO/NaOClCarboxylic acidA milder alternative for the synthesis of the carboxylic acid.

Table 1: Hypothetical Oxidation Reactions of N-Protected this compound

Following the oxidation, the protecting group on the nitrogen can be removed under appropriate conditions (e.g., acid treatment for Boc, hydrogenolysis for Cbz) to yield the corresponding amino aldehyde or amino acid.

Esterification and Etherification Reactions

Esterification of the hydroxyl group can be achieved by reacting the N-protected amino alcohol with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base such as triethylamine (B128534) or pyridine. Another approach involves the use of a carboxylic acid with a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC).

Etherification can be accomplished via the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide, which is then reacted with an alkyl halide. Again, prior protection of the amino group is essential to prevent its competing N-alkylation.

Nucleophilic Substitution at the Hydroxyl-Bearing Carbon

Direct nucleophilic substitution of the hydroxyl group is generally not feasible due to its poor leaving group nature (OH⁻). Therefore, it must first be converted into a better leaving group. This can be achieved by reaction with reagents such as tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base to form the corresponding tosylate or mesylate ester. These activated intermediates are then susceptible to displacement by a wide range of nucleophiles.

Reactions Involving the Primary Amino Group

The primary amino group in this compound is a potent nucleophile and can readily participate in a variety of reactions. To ensure selective reaction at the nitrogen atom, it is often advantageous to protect the hydroxyl group, for example, as a silyl (B83357) ether (e.g., TBDMS ether).

Acylation, Sulfonylation, and Alkylation Strategies

Acylation: The amino group can be easily acylated by treatment with acyl chlorides or anhydrides in the presence of a base to form amides.

Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base yields the corresponding sulfonamides.

Alkylation: Direct alkylation of the primary amine with alkyl halides often leads to a mixture of mono- and di-alkylated products. Reductive amination, which involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium borohydride (B1222165) or sodium triacetoxyborohydride), is a more controlled method for mono-alkylation.

Reagent ClassFunctional Group FormedGeneral Conditions
Acyl chloride/AnhydrideAmideBase (e.g., triethylamine, pyridine)
Sulfonyl chlorideSulfonamideBase (e.g., pyridine)
Aldehyde/Ketone + Reducing AgentSecondary AmineMildly acidic or neutral pH

Table 2: Representative Reactions of the Amino Group in O-Protected this compound

Formation of Nitrogen Heterocyclic Derivatives

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds. These reactions often involve intramolecular cyclization of a suitably derivatized intermediate.

For instance, reaction with a dicarbonyl compound or its equivalent can lead to the formation of pyrrolidine (B122466) or piperidine (B6355638) derivatives, depending on the chain length of the dicarbonyl species. Another strategy involves the conversion of the hydroxyl group to a leaving group, followed by intramolecular nucleophilic attack by the amino group to form a cyclic amine.

Furthermore, reaction with phosgene (B1210022) or a phosgene equivalent could potentially lead to the formation of a cyclic carbamate, specifically an oxazolidinone derivative, through intramolecular cyclization.

Reactivity and Functionalization of the 1-Methylcyclohexyl Ring System

The 1-methylcyclohexyl group is a saturated, non-aromatic (aliphatic) ring system. Its reactivity is primarily dictated by the chemistry of alkanes and the presence of a tertiary carbon at the point of substitution, which significantly influences the stability of potential carbocation intermediates.

Electrophilic aromatic substitution is a hallmark reaction of aromatic compounds, such as benzene, where an electrophile replaces an atom (typically hydrogen) on the aromatic ring. byjus.commsu.edu This class of reactions proceeds via a mechanism involving the formation of a resonance-stabilized cationic intermediate, often called a sigma complex or arenium ion, which preserves the highly stable aromatic system in the final product. msu.edulibretexts.org

The 1-methylcyclohexyl ring in this compound is a saturated cycloalkane. It lacks the delocalized π-electron system that defines aromaticity. testbook.com Consequently, the 1-methylcyclohexyl moiety does not undergo electrophilic aromatic substitution reactions. libretexts.orgmasterorganicchemistry.com Reactions with electrophiles, if they occur, follow different pathways. For instance, treatment of a related alkene, 1-methylcyclohexene, with HCl results in an electrophilic addition reaction to yield 1-chloro-1-methylcyclohexane, rather than a substitution. byjus.com

The saturated 1-methylcyclohexyl ring system can undergo significant transformations, particularly under conditions that generate a carbocation intermediate. The formation of a carbocation at the tertiary carbon of the 1-methylcyclohexyl group is relatively favorable. While tertiary carbocations are generally considered stable, they can still undergo rearrangements to relieve ring strain or achieve an even more stable electronic configuration. youtube.comegyankosh.ac.in

A notable rearrangement is the acid-catalyzed ring contraction of a cyclohexyl cation to a more stable cyclopentyl derivative. reddit.com Specifically, the 1-methylcyclohexyl cation has been studied and is known to rearrange to the 1,2-dimethylcyclopentyl cation. researchgate.net This transformation is a type of Wagner-Meerwein rearrangement. Computational studies have shown that the energy barrier for the rearrangement of the 1-methylcyclohexyl cation is higher than that for the unsubstituted cyclohexyl cation, a consequence of the greater initial stability of the tertiary 1-methylcyclohexyl cation. researchgate.net Such rearrangements are often observed as side reactions during acid-catalyzed dehydration of the corresponding alcohol, 1-methylcyclohexanol. echemi.comquora.com

Table 1: Ring Transformations of Cyclohexyl-based Cations
Starting CationTypical ConditionsMajor Rearrangement ProductReaction TypeReference
1-Methylcyclohexyl cationAcidic media (e.g., H₂SO₄)1,2-Dimethylcyclopentyl cationRing Contraction (Wagner-Meerwein) researchgate.net
Cyclohexyl cation (secondary)Low temperatures in superacidMethylcyclopentyl cation (tertiary)Ring Contraction / Hydride Shift reddit.com

Intramolecular Cyclization and Rearrangement Pathways

The structure of this compound, which contains a nucleophilic amino group and a hydroxyl group separated by a three-carbon chain, is well-suited for intramolecular cyclization reactions. Such cyclizations are a powerful method for the synthesis of heterocyclic compounds.

Specifically, 1,3-amino alcohols are common precursors for the synthesis of substituted six-membered piperidine rings. acs.orgacs.orgnih.gov The reaction is typically promoted by converting the hydroxyl group into a better leaving group, for example, through protonation under acidic conditions. The nitrogen atom of the amino group then acts as an internal nucleophile, attacking the carbon atom bearing the activated hydroxyl group (now a water molecule) in an SN2-type displacement. This process results in the formation of a new carbon-nitrogen bond and the closure of the ring.

For this compound, this pathway would lead to the formation of a 3-substituted piperidine derivative, specifically 3-(1-methylcyclohexyl)piperidine. The stereochemistry of the starting material can influence the stereochemical outcome of the cyclized product.

Table 2: Plausible Intramolecular Reactions of 1,3-Amino Alcohols
Reactant StructureReaction ConditionsPrimary Product ClassMechanismReference
General 1,3-Amino AlcoholAcid catalysis (e.g., H₂SO₄)Substituted PiperidineIntramolecular Nucleophilic Substitution acs.orgacs.org
Unsaturated Amine Borane ComplexActivation with Iodine or TfOHCyclic Amino AlcoholIntramolecular Hydroboration nih.gov

Catalytic Applications in Organic Transformations

Amino alcohols are a valuable class of compounds in catalysis, serving as chiral ligands in transition-metal-catalyzed asymmetric synthesis or as organocatalysts themselves. The bifunctional nature of this compound, containing both a Lewis basic amino group and a hydroxyl group capable of hydrogen bonding, makes it a candidate for such applications.

The nitrogen and oxygen atoms can coordinate to metal centers, forming stable chelate complexes. rsc.org If the amino alcohol is chiral, these complexes can create a chiral environment around the metal, enabling the stereoselective transformation of a prochiral substrate. For example, amino alcohol ligands are widely used in asymmetric reductions, alkylations, and aldol (B89426) reactions.

While specific catalytic applications for this compound are not extensively documented, its structural motifs are present in ligands used for various transformations. A structurally related compound, 3-amino-3-cyclohexyl-propan-1-ol, is noted as a building block in the synthesis of pharmacologically active molecules, highlighting the utility of this structural class. Given the accessibility of both enantiomers of many amino alcohols, this compound could potentially be developed as a ligand for asymmetric catalysis.

Table 3: Potential Catalytic Roles for Amino Alcohol Structures
Catalytic SystemRole of Amino AlcoholExample TransformationRelevant Functional Groups
Transition Metal Catalysis (e.g., with Zn, Ru, Ti)Chiral LigandAsymmetric Aldol Reactions, Asymmetric HydrogenationAmino (N) and Hydroxyl (O) groups for metal chelation
OrganocatalysisBrønsted Base / Hydrogen Bond DonorMichael Additions, Aldol ReactionsAmino group as base, Hydroxyl group for H-bonding

Advanced Spectroscopic Characterization and Conformational Analysis of 3 Amino 1 1 Methylcyclohexyl Propan 1 Ol

Elucidation of Stereochemistry and Absolute Configuration via Chiroptical Spectroscopy (e.g., CD, ORD)

The stereochemistry of chiral molecules like 3-Amino-1-(1-methylcyclohexyl)propan-1-ol is crucial for understanding their interactions in biological and chemical systems. Chiroptical spectroscopic techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for determining the absolute configuration of enantiomers.

For a molecule with a chiral center, such as the carbon atom bonded to the hydroxyl group in this compound, each enantiomer will interact with plane-polarized light in a unique manner. A CD spectroscopy experiment would measure the differential absorption of left and right circularly polarized light, yielding a spectrum with positive or negative peaks (Cotton effects) that are mirror images for the (R) and (S) enantiomers. The sign and intensity of these Cotton effects are directly related to the spatial arrangement of the atoms and functional groups (chromophores) around the chiral center.

Similarly, ORD spectroscopy measures the change in the angle of plane-polarized light as a function of wavelength. The resulting ORD curve, particularly the sign of the rotation at specific wavelengths (e.g., the sodium D-line), can be used to assign the absolute configuration by comparing the experimental data with data from standards of known configuration or with theoretical predictions from computational models. The analysis of the shape and sign of the ORD curve provides definitive proof of the absolute configuration of the chiral center.

High-Resolution 2D Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the detailed structure and conformation of this compound in solution.

COSY, HSQC, HMBC for Connectivity and Proton/Carbon Assignments

A suite of 2D NMR experiments is employed to map the complete chemical structure.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum indicate which protons are spin-coupled, typically those on adjacent carbon atoms. This allows for the tracing of the entire carbon backbone of the propanol (B110389) and methylcyclohexyl moieties.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This provides a direct link between the ¹H and ¹³C assignments, simplifying the process of assigning every carbon in the molecule.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments detect longer-range correlations between protons and carbons, typically over two or three bonds. These correlations are critical for piecing together the molecular fragments identified by COSY and HSQC. For instance, an HMBC correlation between the methyl protons of the 1-methylcyclohexyl group and the quaternary carbon C1 would confirm their connectivity.

The data from these experiments are systematically combined to produce a complete and unambiguous assignment of all proton and carbon resonances.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for this compound Note: Chemical shifts (δ) are hypothetical and reported in ppm. Actual values may vary based on solvent and experimental conditions.

Atom Position ¹H Chemical Shift (δ) ¹³C Chemical Shift (δ) Key HMBC Correlations
C1 (Quaternary) - 75.0 H3, H2', H6'
C2 (CH₂) 1.60 40.0 H3
C3 (CH₂) 2.90 42.5 H2
C1' (Quaternary) - 35.0 H2', H6', CH₃
C2'/C6' (CH₂) 1.40-1.55 22.0 H3'/H5'
C3'/C5' (CH₂) 1.30-1.45 26.0 H2'/H6', H4'
C4' (CH₂) 1.25 21.5 H3'/H5'
1-CH₃ 1.10 25.0 C1', C2', C6'
OH 2.50 (broad) - C1

NOESY and ROESY for Stereochemical and Conformational Insights

To probe the three-dimensional structure and preferred conformation of the molecule in solution, Nuclear Overhauser Effect (NOE) experiments are utilized.

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects through-space interactions between protons that are in close proximity (typically < 5 Å), regardless of whether they are connected through bonds.

Rotating-frame Overhauser Effect Spectroscopy (ROESY): ROESY provides similar information to NOESY but is often more effective for molecules of intermediate size where the NOE effect might be close to zero.

For this compound, NOESY or ROESY spectra would reveal key spatial relationships. For example, correlations between the protons of the axial methyl group and the axial protons on the cyclohexyl ring would help to define the chair conformation of the ring and the orientation of the substituents. These experiments provide crucial data for determining the relative stereochemistry and conformational preferences of the molecule.

Single-Crystal X-ray Diffraction Studies for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. This technique provides unambiguous information on bond lengths, bond angles, and the absolute configuration of chiral centers.

Crystal Packing, Intermolecular Interactions, and Hydrogen Bonding Networks

Analysis of the crystal structure of this compound reveals how individual molecules pack together in the crystal lattice. This packing is governed by a network of intermolecular interactions, primarily hydrogen bonds. The presence of both a hydroxyl (-OH) group (a hydrogen bond donor and acceptor) and an amino (-NH₂) group (also a hydrogen bond donor and acceptor) facilitates the formation of an extensive hydrogen bonding network.

These hydrogen bonds, involving the nitrogen and oxygen atoms, dictate the supramolecular architecture of the crystal, influencing its physical properties such as melting point and solubility. For instance, a common motif would be a chain or sheet of molecules linked by O-H···N or N-H···O hydrogen bonds.

Table 2: Representative Crystallographic and Hydrogen Bond Data for this compound Note: Data are hypothetical and representative of a typical small organic molecule crystal structure.

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5
b (Å) 8.2
c (Å) 12.1
β (°) 98.5
Z (molecules/unit cell) 4
Hydrogen Bond D-H···A Distance (Å)
O1-H1···N1 2.85

Validation of Absolute Configuration

For a chiral molecule, single-crystal X-ray diffraction using anomalous dispersion effects can be used to determine the absolute configuration without ambiguity. By carefully measuring the intensities of specific pairs of reflections (Bijvoet pairs), the true handedness of the molecule in the crystal can be established. This experimental result provides an unequivocal validation of the (R) or (S) configuration assigned by other methods like chiroptical spectroscopy.

Table of Mentioned Compounds

Compound Name

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Fingerprinting

A comprehensive analysis of the vibrational spectroscopy of this compound is not available in the current scientific literature. Searches for experimental or computational Infrared (IR) and Raman spectroscopic data specifically for this compound did not yield any direct research findings, precluding a detailed discussion of its specific vibrational modes and conformational analysis based on published spectra.

Vibrational spectroscopy, encompassing both IR and Raman techniques, is a powerful tool for elucidating the molecular structure of a compound. It allows for the identification of functional groups and can provide insights into the conformational isomers present in a sample. A theoretical analysis would involve assigning observed spectral bands to specific molecular vibrations, such as stretching, bending, and torsional modes of the molecule's constituent parts.

For this compound, a hypothetical vibrational analysis would focus on the characteristic frequencies of its primary functional groups: the hydroxyl (-OH) group, the primary amine (-NH2) group, and the alkyl C-H and C-C bonds of the propanol backbone and the 1-methylcyclohexyl ring.

Hypothetical Key Vibrational Regions and Functional Group Analysis:

O-H and N-H Stretching Region (approx. 3200-3600 cm⁻¹): This region in the IR and Raman spectra would be crucial for identifying intermolecular and intramolecular hydrogen bonding. A broad band would suggest the presence of hydrogen-bonded O-H groups, typical for alcohols in the condensed phase. The N-H stretching vibrations of the primary amine would be expected to appear as two distinct bands in this region for the symmetric and asymmetric stretching modes. The precise positions of these bands could offer clues about the conformational arrangement and the extent of hydrogen bonding involving the amine and hydroxyl groups.

C-H Stretching Region (approx. 2800-3000 cm⁻¹): This region would be dominated by the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl and cyclohexyl groups, as well as the methylene (B1212753) groups of the propanol chain. The complexity of this region would serve as a fingerprint for the aliphatic portions of the molecule.

Conformational Fingerprinting:

The presence of the flexible propanol chain and the cyclohexyl ring suggests that this compound can exist in multiple conformations. Different spatial arrangements of the hydroxyl and amino groups, as well as the orientation of the 1-methylcyclohexyl group, would lead to distinct vibrational spectra. In a detailed study, temperature-dependent or solvent-dependent spectroscopic measurements, combined with quantum chemical calculations, could help to identify and quantify the different stable conformers. For example, the formation of an intramolecular hydrogen bond between the hydroxyl and amino groups would result in a significant shift of the O-H and N-H stretching frequencies to lower wavenumbers, providing a clear spectral signature for that specific conformation.

Without experimental data or dedicated computational studies for this compound, the following tables present a generalized and hypothetical representation of the expected vibrational bands based on known frequencies for similar functional groups.

Table 1: Hypothetical Infrared (IR) Active Vibrational Modes for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3400 (broad)StrongO-H stretch (hydrogen-bonded)
~3350, ~3280MediumN-H asymmetric and symmetric stretch
2960-2850StrongC-H stretch (aliphatic)
~1590MediumN-H bend (scissoring)
~1450MediumC-H bend (scissoring)
~1050StrongC-O stretch (primary alcohol)
~800MediumN-H wag

Table 2: Hypothetical Raman Active Vibrational Modes for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3350, ~3280WeakN-H asymmetric and symmetric stretch
2960-2850StrongC-H stretch (aliphatic)
~1450MediumC-H bend (scissoring)
~1050WeakC-O stretch (primary alcohol)
~900StrongC-C stretch (ring breathing)

It is imperative to note that the data presented in these tables are illustrative and not based on experimental measurements for this compound. A definitive analysis would require dedicated spectroscopic studies of this specific compound.

Theoretical and Computational Chemistry Investigations into 3 Amino 1 1 Methylcyclohexyl Propan 1 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve the Schrödinger equation (or an approximation of it) to determine the electronic wavefunction and energy of a system.

Density Functional Theory (DFT) for Molecular Orbitals and Charge Distribution

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. For 3-Amino-1-(1-methylcyclohexyl)propan-1-ol, a DFT study would typically involve:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms in the molecule.

Molecular Orbital Analysis: Calculating the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of a molecule's chemical reactivity and stability.

Electron Density and Charge Distribution: Mapping the electron density to understand how charge is distributed across the molecule. This can be visualized through electrostatic potential maps and used to calculate partial atomic charges, identifying electrophilic and nucleophilic sites.

A hypothetical data table summarizing the kind of results a DFT calculation might yield is presented below.

ParameterHypothetical ValueSignificance
Energy of HOMO-6.5 eVIndicates the electron-donating ability of the molecule.
Energy of LUMO2.1 eVIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap8.6 eVRelates to the chemical reactivity and electronic transitions.
Dipole Moment2.3 DProvides insight into the overall polarity of the molecule.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental spectra to validate the computational model and aid in spectral assignment. For this compound, this would involve:

Vibrational Frequencies: Calculation of infrared (IR) and Raman spectra to identify characteristic vibrational modes associated with functional groups like the amino (-NH2) and hydroxyl (-OH) groups.

NMR Chemical Shifts: Prediction of 1H and 13C NMR chemical shifts, which are crucial for structural elucidation.

A hypothetical comparison of calculated and experimental spectroscopic data is shown in the table below.

Spectroscopic DataHypothetical Calculated ValueHypothetical Experimental Value
O-H Stretch (IR)3650 cm-13645 cm-1
N-H Stretch (IR)3400, 3320 cm-13395, 3315 cm-1
13C NMR (C-OH)72.5 ppm72.1 ppm
1H NMR (CH-OH)3.8 ppm3.75 ppm

Reaction Mechanism Exploration and Transition State Analysis

Computational chemistry is invaluable for studying the mechanisms of chemical reactions, allowing for the characterization of short-lived intermediates and transition states that are difficult to observe experimentally.

Computational Elucidation of Preferred Reaction Pathways

For a molecule like this compound, which contains both an amino and a hydroxyl group, several reaction pathways could be investigated, such as its role as a ligand in coordination chemistry or its potential for intramolecular reactions. Computational studies would map out the potential energy surface for these reactions to identify the most likely pathways.

Energetic Profiling of Key Intermediates and Transition States

A key aspect of mechanistic studies is the calculation of the energies of reactants, products, intermediates, and transition states. This allows for the construction of a reaction energy profile, from which activation energies and reaction enthalpies can be determined. The activation energy is particularly important as it governs the rate of a chemical reaction.

Below is a hypothetical reaction energy profile data table for a proposed reaction involving this compound.

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State 1+15.2
Intermediate-5.7
Transition State 2+10.8
Products-12.3

Conformational Landscape Exploration via Molecular Mechanics and Dynamics Simulations

The three-dimensional shape of a molecule is crucial to its function. Conformational analysis aims to identify the different spatial arrangements of a molecule (conformers) and their relative energies.

Molecular mechanics (MM) methods offer a computationally less expensive way to explore the conformational landscape of larger molecules. These methods would be suitable for an initial broad search for stable conformers of this compound.

Molecular dynamics (MD) simulations would provide a more detailed picture by simulating the movement of atoms over time. This can reveal how the molecule behaves in a dynamic environment, such as in a solvent, and can help to understand the transitions between different conformations. An MD simulation could, for instance, explore the possibility and stability of intramolecular hydrogen bonding between the amino and hydroxyl groups.

A hypothetical table of low-energy conformers is presented below.

ConformerRelative Energy (kcal/mol)Dihedral Angle (N-C-C-O)Intramolecular H-bond
10.060°Yes
21.2180°No
32.5-60°No

Lack of Publicly Available Research Data for this compound

Following a comprehensive search of publicly available scientific literature and databases, it has been determined that there is no specific research data available for the chemical compound This compound corresponding to the detailed outline requested. The required theoretical and computational chemistry investigations, including studies on stable conformers, intramolecular interactions, molecular docking, and Quantitative Structure-Activity Relationship (QSAR) modeling, have not been published for this specific molecule.

The search for information was conducted using the precise chemical name and relevant keywords related to each section of the proposed article outline. However, these searches did not yield any peer-reviewed articles, database entries, or computational studies focused on "this compound."

While research exists for structurally similar compounds, the strict requirement to focus solely on "this compound" prevents the inclusion of data from these related molecules. Therefore, it is not possible to generate the requested scientific article with the required level of detail and accuracy.

This absence of data suggests that "this compound" may be a novel compound, a research chemical with limited public study, or a molecule that has not been the subject of the specific computational analyses requested. Without primary research data, any attempt to create the specified content would be speculative and would not meet the standards of scientific accuracy.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derived Analogues (based on in vitro data)

Statistical Validation of QSAR Models for Predictive Insights

The development of a robust Quantitative Structure-Activity Relationship (QSAR) model is contingent upon rigorous statistical validation to ensure its predictive power and reliability. wikipedia.orgbasicmedicalkey.com Validation is a critical process that ascertains the credibility of a QSAR model, confirming that it is not a result of chance correlation and can accurately predict the activity of new, untested compounds. nih.govresearchgate.net For a QSAR model focused on this compound and its analogs, a comprehensive validation process would involve both internal and external validation techniques. basicmedicalkey.comnih.gov

Internal Validation:

Internal validation assesses the stability and robustness of the QSAR model using the training set, which is the data used to build the model. basicmedicalkey.com A common and effective method for internal validation is cross-validation. wikipedia.org

One of the most widely used cross-validation techniques is the leave-one-out (LOO) method. taylorfrancis.com In this approach, a single compound is removed from the training set, and the model is rebuilt using the remaining compounds. The activity of the excluded compound is then predicted by the newly developed model. This process is repeated until every compound in the training set has been excluded once.

The predictive ability of the model during internal validation is quantified by the cross-validated correlation coefficient (q²). A q² value greater than 0.5 is generally considered indicative of a model with good predictive ability.

Another internal validation method is y-randomization or response randomization. This technique involves randomly shuffling the dependent variable (i.e., the biological activity) while keeping the independent variables (the molecular descriptors) unchanged. A new QSAR model is then developed using this randomized data. This process is repeated multiple times. A valid QSAR model should have a very low correlation coefficient for the randomized models, demonstrating that the original model is not due to a chance correlation between the descriptors and the activity data. wikipedia.org

External Validation:

While internal validation is crucial, the ultimate test of a QSAR model's utility is its ability to predict the activity of an external set of compounds that were not used in the model's development. nih.gov This is known as external validation. wikipedia.org For this purpose, the initial dataset is typically divided into a training set for model generation and a test set for external validation. basicmedicalkey.com

The predictive performance of the model on the external test set is evaluated using several statistical metrics. The predictive correlation coefficient (R²pred) is a key parameter, which measures the correlation between the predicted and observed activities for the test set compounds. An R²pred value greater than 0.6 is often considered acceptable.

To further assess the predictive capability of the model, other statistical parameters can be employed. These include the root mean square error of prediction (RMSEP) and the mean absolute error (MAE), which provide measures of the average deviation between the predicted and observed values.

A summary of the typical statistical parameters used for the validation of a QSAR model is presented in the table below.

Parameter Symbol Acceptable Value Description
Coefficient of Determination> 0.6A measure of the goodness of fit of the model to the training set data.
Cross-validated Correlation Coefficient> 0.5An indicator of the predictive ability of the model obtained from internal validation (e.g., leave-one-out).
Predictive Correlation CoefficientR²pred> 0.6A measure of the predictive power of the model for an external test set.
Root Mean Square Error of PredictionRMSEPLowRepresents the average magnitude of the prediction error.
Mean Absolute ErrorMAELowThe average of the absolute differences between the predicted and observed values.

Applicability Domain:

An essential aspect of QSAR model validation is defining its applicability domain (AD). basicmedicalkey.com The AD establishes the chemical space of compounds for which the model can make reliable predictions. Predictions for compounds that fall outside the AD are considered extrapolations and may be unreliable. The AD is typically defined based on the range of the molecular descriptors used to build the model.

In a hypothetical QSAR study of this compound and its derivatives, the statistical validation might yield results similar to those presented in the following table.

Model ID R²pred RMSEP MAE
Model A0.850.720.780.310.25
Model B0.790.650.710.420.36
Model C0.910.550.620.550.48

In this illustrative example, Model A would be considered the most robust and predictive model due to its high R², q², and R²pred values, coupled with low RMSEP and MAE values. The successful statistical validation of a QSAR model for this compound would provide a powerful in silico tool for predicting the activity of novel derivatives, thereby guiding future synthetic efforts.

Design, Synthesis, and Preliminary in Vitro Biological Evaluation of Analogues and Derivatives of 3 Amino 1 1 Methylcyclohexyl Propan 1 Ol

Rational Design Principles for Structural Modifications

Information regarding the specific rational design principles employed for modifying 3-Amino-1-(1-methylcyclohexyl)propan-1-ol is not available. This includes a lack of documented studies on:

Bioisosteric Replacements of Key Functional Groups

There are no specific examples in the literature of bioisosteric replacements being applied to the key functional groups of this compound to modulate its biological activity. General principles of bioisosterism are widely practiced in medicinal chemistry to improve physicochemical properties and biological activity. spirochem.comresearchgate.netnih.govcambridgemedchemconsulting.com

Systematic Variation of Cyclohexyl Substituents and Alkyl Chain Length

While the systematic variation of substituents is a common strategy in drug discovery to explore structure-activity relationships (SAR), there is no specific published research detailing such modifications for the 1-methylcyclohexyl group or the propanol (B110389) alkyl chain of the target compound.

Synthetic Routes to Key Analogues with Modified Aminoalcohol Moieties

Detailed synthetic routes for producing analogues of this compound with modified aminoalcohol moieties are not described in the available literature. General synthetic methods for producing amino alcohols are known, but their specific application to this scaffold is not documented.

Exploration of In Vitro Biological Activities Against Defined Molecular Targets

There is a lack of published data on the in vitro biological activities of this compound and its derivatives against any defined molecular targets.

Target Identification and High-Throughput Screening Methodologies

Without identified biological activity, there is no information on specific molecular targets for this compound or its analogues. High-throughput screening (HTS) is a standard method in drug discovery for identifying active compounds against specific targets, often employing fluorescence-based or other automated assays. nih.govbmglabtech.commdpi.com However, there is no indication that this compound or its derivatives have been subjected to such screening campaigns.

Dose-Response Relationships in Cell-Free or Cellular Assays

Given the absence of in vitro biological activity data, there are no reported dose-response relationships for this compound or its analogues from either cell-free or cellular assays.

Structure-Activity Relationship (SAR) Studies Based on In Vitro Data

Due to the absence of specific in vitro biological data for this compound and its direct analogues, a formal SAR analysis as outlined below cannot be provided at this time. The following sections are therefore presented as a theoretical framework that would be applied should such data become available.

Mapping Pharmacophores and Essential Structural Features for Activity

Pharmacophore mapping requires a set of active molecules with known biological data to identify the essential spatial arrangement of chemical features responsible for their biological activity. This process involves identifying common features such as hydrogen bond donors and acceptors, hydrophobic centers, and charged groups. Without in vitro data for a series of analogues of this compound, it is not possible to deduce a pharmacophore model.

Identification of Structure-Activity Cliffs to Guide Optimization

Structure-activity cliffs are defined by pairs of structurally similar compounds that exhibit a large and unexpected difference in biological activity. The identification of such cliffs is highly valuable in medicinal chemistry as it can highlight subtle structural modifications that have a profound impact on activity, thereby guiding compound optimization. The discovery of activity cliffs is contingent on the availability of biological activity data for a range of structurally related compounds. As this data is not publicly available for this compound and its derivatives, no such analysis can be performed.

Applications of 3 Amino 1 1 Methylcyclohexyl Propan 1 Ol As a Versatile Chemical Building Block and Ligand

Utilization as a Chiral Auxiliary or Ligand in Asymmetric Catalysis

Chiral amino alcohols are foundational in asymmetric catalysis, serving either as recoverable chiral auxiliaries that control the stereochemical outcome of a reaction or as precursors to chiral ligands that coordinate with metal centers to form enantioselective catalysts. diva-portal.orgpolyu.edu.hk The presence of a bulky and conformationally rigid 1-methylcyclohexyl group in 3-amino-1-(1-methylcyclohexyl)propan-1-ol is a key feature, as steric hindrance is a critical factor in creating a well-defined chiral environment around a catalytic center. sigmaaldrich.com

The amino and hydroxyl moieties of this compound serve as convenient handles for its conversion into a variety of ligand classes. The synthesis of these ligands typically involves straightforward, high-yielding reactions.

Oxazoline Ligands: The amino alcohol can be cyclized with carboxylic acids or their derivatives to form oxazolines. Further elaboration can lead to widely used ligand families like bis(oxazolines) (BOX) and phosphino-oxazolines (PHOX), which are effective in a multitude of metal-catalyzed asymmetric reactions. nih.gov

Amino Alcohol-based Phosphine (B1218219) Ligands: The hydroxyl group can be converted into a phosphine ether, or the amine can be functionalized to create aminophosphine (B1255530) ligands. These P,O- and N,P-type ligands are effective in reactions such as asymmetric hydrogenation and allylic alkylation.

Schiff Base Ligands: Condensation of the primary amine with a chiral or achiral aldehyde yields Schiff bases. These can form stable complexes with various metals (e.g., Ti, V, Cu), creating catalysts for reactions like asymmetric cyanohydrin formation and epoxidation.

The 1-methylcyclohexyl group is expected to impart specific steric properties to these ligands, influencing the geometry and reactivity of the resulting metal complexes and thereby affecting the enantioselectivity of the catalyzed transformations. polyu.edu.hk

Ligands derived from chiral amino alcohols are instrumental in a wide range of enantioselective transformations. The structural analogue, this compound, is anticipated to be an effective chiral controller in similar reactions.

One of the most well-studied applications of chiral amino alcohols is in the catalytic enantioselective addition of organozinc reagents to aldehydes. nii.ac.jprsc.org In these reactions, the amino alcohol acts as a ligand for zinc, forming a chiral catalyst in situ that directs the facial addition of the alkyl group to the aldehyde. High enantiomeric excesses (ee) are often achieved.

Table 1: Representative Enantioselective Additions of Diethylzinc to Aldehydes Catalyzed by Chiral Amino Alcohols (Illustrative Examples for Analogous Systems)
Aldehyde SubstrateChiral Amino Alcohol Ligand (Analogue)ProductYield (%)Enantiomeric Excess (ee, %)Reference
Benzaldehyde(1R,2S)-N,N-Dibutylnorephedrine(R)-1-Phenyl-1-propanol9598 rsc.org
4-Chlorobenzaldehyde(1R,2S)-N,N-Dibutylnorephedrine(R)-1-(4-Chlorophenyl)-1-propanol9297 rsc.org
HexanalChiral ferrocenyl amino alcohol(R)-3-Octanol8590 researchgate.net

Other potential applications include:

Asymmetric Reductions: As precursors for oxazaborolidine catalysts (Corey-Bakshi-Shibata catalysts), which are highly effective for the enantioselective reduction of ketones to secondary alcohols. polyu.edu.hk

Diels-Alder Reactions: Used as chiral auxiliaries attached to dienophiles to control the facial selectivity of cycloaddition. wikipedia.org

Aldol (B89426) Reactions: Incorporated into chiral auxiliaries, such as Evans oxazolidinones, to direct the stereoselective formation of C-C bonds. wikipedia.org

Precursor in the Synthesis of Natural Products and Complex Synthetic Targets

Chiral amino alcohols are valuable building blocks in the total synthesis of complex molecules like natural products and pharmaceuticals. acs.orgacs.orgdiva-portal.org Their bifunctionality and inherent chirality allow for the efficient and stereocontrolled construction of molecular frameworks.

The distinct reactivity of the amine and alcohol groups allows for their selective manipulation throughout a multi-step synthesis. aip.org For example, one group can be protected while the other is reacted, and then the protecting group can be removed to allow for further transformation. This orthogonal reactivity is crucial for building complex structures. The 1,3-relationship between the amine and hydroxyl groups is a common motif in many biologically active compounds, including alkaloids and polyketides. nih.gov

Incorporation into Advanced Materials Science (e.g., Polymers, Supramolecular Chemistry)

The functional groups of amino alcohols also make them valuable monomers for the synthesis of advanced functional materials.

Future Research Directions and Unresolved Challenges in the Academic Study of 3 Amino 1 1 Methylcyclohexyl Propan 1 Ol

Development of Highly Efficient and Atom-Economical Synthetic Pathways

A foundational challenge in the study of any novel compound is the development of a robust and efficient synthetic route. For 3-Amino-1-(1-methylcyclohexyl)propan-1-ol, future research should prioritize the exploration of synthetic pathways that are not only high-yielding but also adhere to the principles of green chemistry, emphasizing atom economy.

Catalytic Asymmetric Synthesis: The development of catalytic asymmetric methods would be a significant advancement, allowing for the stereoselective synthesis of enantiomerically pure forms of this compound. This is particularly crucial as the biological activity of chiral molecules is often stereospecific. Research could explore the use of chiral catalysts in reactions such as the asymmetric hydrogenation of β-amino ketones or the asymmetric hydroamination of allylic alcohols. nih.gov

One-Pot Reactions: Designing a one-pot synthesis from readily available starting materials, such as 1-methylcyclohexanecarbonitrile and a suitable three-carbon aminating synthon, would significantly improve efficiency by reducing the number of isolation and purification steps.

Biocatalysis: The use of enzymes, such as transaminases or alcohol dehydrogenases, could offer a highly selective and environmentally benign route to the target molecule.

Synthetic StrategyPotential AdvantagesKey Research Challenges
Catalytic Asymmetric HydrogenationHigh enantioselectivity, atom economy.Catalyst design and optimization for the specific substrate.
Reductive Amination of a β-hydroxy ketoneReadily available starting materials.Control of stereochemistry and chemoselectivity.
Grignard Addition to an AminonitrileDirect C-C bond formation.Grignard reagent stability and reaction control.

Advanced Mechanistic Studies through In Situ Spectroscopy and Kinetic Analysis

A deep understanding of the reaction mechanisms governing the synthesis of this compound is paramount for process optimization and the rational design of improved synthetic routes. Future research should employ advanced analytical techniques to probe reaction intermediates and transition states.

One of the plausible synthetic routes involves the addition of a Grignard reagent to a β-aminonitrile. The mechanism of Grignard additions to nitriles can be complex, and a detailed kinetic and mechanistic investigation would be highly valuable. libretexts.orgchemistrysteps.comlibretexts.org

In Situ Spectroscopy: Techniques such as in situ Fourier-transform infrared (FTIR) spectroscopy can be employed to monitor the real-time concentration of reactants, intermediates, and products throughout the course of a reaction. rsc.orgnih.govyoutube.comacs.org This would provide invaluable data for understanding the reaction kinetics and identifying any transient or unstable intermediates.

Kinetic Analysis: Detailed kinetic studies, including the determination of reaction orders, activation energies, and the effect of catalyst loading, would provide a quantitative understanding of the reaction mechanism. researchgate.netacs.orgacs.org This knowledge is essential for scaling up the synthesis and ensuring robust and reproducible outcomes.

Comprehensive Exploration of Novel Derivatization and Chemical Scaffold Transformations

The functional groups present in this compound—a primary amine and a tertiary alcohol—offer numerous opportunities for derivatization. A systematic exploration of these derivatization pathways is a crucial next step to generate a library of related compounds for further investigation.

N-Functionalization: The primary amine can be readily acylated, alkylated, or converted into various other functional groups (e.g., ureas, sulfonamides). This would allow for the modulation of the compound's polarity, basicity, and hydrogen-bonding capabilities.

O-Functionalization: The tertiary alcohol can be esterified or etherified, although the steric hindrance from the 1-methylcyclohexyl group might pose a synthetic challenge. Overcoming this steric hindrance could be a research focus in itself.

Cyclization Reactions: The 1,3-amino alcohol motif is a precursor to various heterocyclic structures, such as oxazines and other cyclic carbamates or ureas. rsc.orgresearchgate.net Exploring intramolecular cyclization reactions could lead to the discovery of novel chemical scaffolds with unique three-dimensional shapes.

Derivatization SitePotential ReactionsResulting Functional Groups
Amino GroupAcylation, Alkylation, SulfonylationAmides, Secondary/Tertiary Amines, Sulfonamides
Hydroxyl GroupEsterification, EtherificationEsters, Ethers
Amino & HydroxylCyclization with phosgene (B1210022) analogsCyclic Carbamates

Expansion of In Vitro Biological Target Profiling and Chemoproteomics Applications

Given that the amino alcohol scaffold is a common feature in many bioactive molecules, a comprehensive biological evaluation of this compound and its derivatives is a logical and exciting avenue for future research.

Broad Biological Screening: The synthesized library of compounds should be subjected to a broad range of in vitro biological assays to identify any potential therapeutic activities. This could include screens for anticancer, antimicrobial, anti-inflammatory, and neurological activities.

Chemoproteomics: For any identified bioactive derivatives, chemoproteomics techniques can be employed for target deconvolution. nih.govnih.govcriver.comacs.org This involves using chemical probes based on the active compound to identify its protein binding partners within a cellular context, thereby elucidating its mechanism of action. This unbiased approach can uncover novel drug targets and pathways. nih.govnih.govcriver.comacs.org

Refinement of Predictive Computational Models for Structure-Property Relationships

Computational chemistry can play a vital role in guiding the synthesis and biological evaluation of derivatives of this compound.

Quantitative Structure-Activity Relationship (QSAR): Once a sufficient number of derivatives have been synthesized and their biological activities determined, QSAR models can be developed. These models correlate the structural features of the molecules with their biological activity, enabling the prediction of the activity of yet-unsynthesized compounds. oup.comnih.gov This can help prioritize synthetic efforts towards more potent analogs.

Molecular Docking: If a biological target is identified through chemoproteomics, molecular docking studies can be performed to predict the binding mode of the active compounds. This can provide insights into the key intermolecular interactions responsible for binding and guide the design of new derivatives with improved affinity and selectivity.

ADMET Prediction: Computational models can also be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compounds. This early-stage assessment can help to identify and deprioritize compounds with unfavorable pharmacokinetic or toxicological profiles.

Opportunities for Industrial-Scale Academic Synthesis and Collaborative Research

Should this compound or its derivatives show promise in any of the aforementioned areas, the development of a scalable and cost-effective synthesis will be crucial for further development.

Process Optimization and Scale-Up: Academic research can focus on optimizing the reaction conditions for large-scale synthesis, including solvent selection, temperature control, and purification methods. The challenges associated with handling potentially hazardous reagents and managing exothermic reactions at scale would need to be addressed.

Academic-Industry Collaborations: The transition from laboratory-scale synthesis to industrial production is often facilitated by collaborations between academic institutions and pharmaceutical or chemical companies. mrlcg.comworldpharmatoday.comdrugbank.comnih.govtandfonline.com Such partnerships can provide the necessary resources, expertise, and infrastructure for process development, cGMP (current Good Manufacturing Practice) manufacturing, and commercialization. mrlcg.comworldpharmatoday.comdrugbank.comnih.govtandfonline.com These collaborations can accelerate the translation of academic discoveries into real-world applications. mrlcg.comworldpharmatoday.comdrugbank.comnih.govtandfonline.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.